![molecular formula C19H19F3N6O B605708 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2239272-16-1](/img/structure/B605708.png)

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

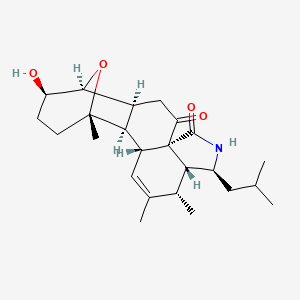

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is a highly specific anti-Wolbachia drug candidate developed for the treatment of filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). These diseases are caused by parasitic filarial nematodes and affect millions of people worldwide. This compound targets the Wolbachia bacterial endosymbionts essential for the survival and reproduction of these nematodes, offering a promising approach for disease elimination .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is synthesized through a multiparameter optimization process to improve its potency and pharmacokinetic properties. The synthetic route involves the use of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening . The key starting materials include [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine, starting from 2,4-dichloropyrido[2,3-d]pyrimidine .

Industrial Production Methods: The industrial production of this compound involves an improved, cost-efficient, and scalable process capable of delivering high-purity active pharmaceutical ingredients consistently. The optimized production route was used to manufacture the clinical candidate at kilogram scale to support ongoing clinical development .

Chemical Reactions Analysis

Types of Reactions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and optimization .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include anhydrous solvents and reagents purchased from reliable commercial sources. The reactions are carried out in oven-dried glassware sealed with rubber septa under nitrogen .

Major Products Formed: The major product formed from these reactions is the highly specific anti-Wolbachia drug candidate this compound, which shows superior efficacy to existing therapies in preclinical models .

Scientific Research Applications

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown superior efficacy in validated preclinical models of Wolbachia infection and has pharmacokinetic characteristics compatible with a short therapeutic regimen of seven days or less . The compound is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis .

Mechanism of Action

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exerts its effects by targeting the Wolbachia bacterial endosymbionts essential for the survival and reproduction of parasitic filarial nematodes. By depleting over 90% of these bacteria, this compound leads to the permanent sterilization of adult female parasites and a safe macrofilaricidal outcome . The compound’s pharmacokinetics, pharmacodynamics, and safety profiles match the anti-Wolbachia macrofilaricide target candidate profile .

Comparison with Similar Compounds

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is unique in its narrow-spectrum anti-Wolbachia properties, with no general antibiotic effects and rapid bactericidal kinetics. It achieves near-maximal clearance of nematode Wolbachia in vitro following exposure of one day, compared to six days required for tetracyclines, rifamycins, and fluoroquinolones . Similar compounds include other anti-Wolbachia agents such as tetracyclines, rifamycins, and fluoroquinolones .

Properties

IUPAC Name |

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVCNUAPFSNCO-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)

![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)